4-chlorobenzene-1,2-diamine

Catalog No.
S574697
CAS No.
95-83-0
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chlorobenzene-1,2-diamine

CAS Number

95-83-0

Product Name

4-chlorobenzene-1,2-diamine

IUPAC Name

4-chlorobenzene-1,2-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2

InChI Key

BXIXXXYDDJVHDL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)N

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Soluble in benzene, very soluble in ethanol, ether.
Slightly soluble in wate

Synonyms

4-chloro-1,2-diaminobenzene, 4-chloro-1,2-diaminobenzene sulfate (1:1), 4-chloro-o-phenylenediamine

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N

The exact mass of the compound 4-Chloro-o-phenylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)soluble in benzene, very soluble in ethanol, ether.slightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6157. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

4-Chlorobenzene-1,2-diamine (CAS 95-83-0) is a halogenated aromatic diamine fundamentally utilized as a building block for benzimidazoles, quinoxalines, and high-performance polybenzimidazole (PBI) polymers. Unlike its unsubstituted parent compound, o-phenylenediamine (OPD), the inclusion of a chlorine atom at the 4-position introduces structural asymmetry, increases lipophilicity, and exerts an electron-withdrawing inductive effect that lowers the basicity of the amine groups [1]. In industrial and pharmaceutical procurement, this compound is specifically selected when downstream applications require enhanced membrane permeability in drug candidates, altered thermal and solubility profiles in specialty polymers, or shifted retention times in chromatographic derivatization assays.

Substituting 4-chlorobenzene-1,2-diamine with standard o-phenylenediamine (OPD) or electron-donating analogs (like 4-methyl-o-phenylenediamine) fundamentally alters the physicochemical properties of the final synthesized product . In polymer synthesis, replacing the chloro variant with standard OPD eliminates the halogen-induced steric and electronic effects that dictate the chain packing, solubility, and thermal stability of specialized polybenzimidazoles. In medicinal chemistry, the absence of the chlorine atom drastically reduces the lipophilicity (LogP) of the resulting benzimidazole pharmacophores, directly compromising cellular membrane permeability and target binding affinity [1]. Furthermore, in analytical derivatization workflows, failing to use the chlorinated precursor results in quinoxaline derivatives with shorter HPLC retention times, leading to poor resolution from early-eluting polar matrix interferences.

Lipophilicity and Permeability Enhancement in Benzimidazole Pharmacophores

The 4-chloro substitution provides a critical enhancement in lipophilicity compared to unsubstituted analogs, which is a primary driver for its procurement in pharmaceutical synthesis. The baseline LogP of 4-chlorobenzene-1,2-diamine is approximately 1.28 to 2.66, significantly higher than that of unsubstituted o-phenylenediamine [1]. When condensed to form benzimidazoles, the chlorine atom consistently increases the partition coefficient of the resulting drug candidates, enhancing their ability to cross lipid membranes. This is a decisive factor in the synthesis of antimycobacterial agents and drugs like clofazimine, where the halogenated precursor ensures the final molecule achieves the necessary hydrophobic interactions for target binding and cellular uptake [2].

Evidence DimensionPrecursor Lipophilicity (LogP)
Target Compound DataLogP ~ 1.28 - 2.66
Comparator Or BaselineUnsubstituted o-phenylenediamine (lower LogP, highly polar)
Quantified DifferenceSignificant increase in lipophilicity
ConditionsStandard predictive and experimental partition coefficient models

Buyers synthesizing membrane-permeable therapeutics must select the 4-chloro derivative to ensure the final active pharmaceutical ingredient achieves target bioavailability.

Electronic Tuning of Amine Basicity and Nucleophilicity

The electron-withdrawing inductive effect (-I) of the chlorine atom significantly alters the basicity of the diamine. 4-Chlorobenzene-1,2-diamine exhibits a predicted pKa of approximately 3.52, making it considerably less basic than unsubstituted o-phenylenediamine (pKa ~4.5). This reduced basicity modulates its nucleophilic attack during condensation reactions with aldehydes or dicarbonyls. In the synthesis of complex heterocycles, this electronic tuning is leveraged to control reaction rates, prevent over-alkylation, and dictate the regioselectivity of subsequent substitutions on the resulting 5-chloro or 6-chloro benzimidazole tautomers.

Evidence DimensionAmine Basicity (pKa)
Target Compound DatapKa ~ 3.52
Comparator Or Baselineo-Phenylenediamine (pKa ~ 4.5)
Quantified Difference~1.0 pKa unit reduction in basicity
ConditionsStandard aqueous dissociation constant measurements

Procurement for complex multistep syntheses requires this specific halogenated precursor to precisely control reaction kinetics and regioselectivity that standard OPD cannot achieve.

Chromatographic Resolution in Analytical Derivatization

In analytical workflows, 4-chlorobenzene-1,2-diamine is procured as a derivatization reagent for 1,2-dicarbonyls (such as alpha-keto acids) to form substituted quinoxalines. Compared to derivatization with standard OPD, the resulting chlorinated quinoxalines exhibit increased hydrophobicity[1]. This translates to longer retention times on reversed-phase HPLC columns, effectively shifting the analyte peaks away from early-eluting, highly polar biological matrix interferences. This halogen-induced retention shift is critical for achieving high signal-to-noise ratios and accurate quantification in complex sample matrices.

Evidence DimensionReversed-Phase HPLC Retention Behavior
Target Compound DataChlorinated quinoxaline derivatives (longer retention time, higher hydrophobicity)
Comparator Or BaselineUnsubstituted quinoxaline derivatives from OPD (shorter retention time)
Quantified DifferenceEnhanced baseline resolution from polar matrix components
ConditionsReversed-phase HPLC analysis of biological samples

Analytical laboratories must procure the 4-chloro variant to ensure accurate, interference-free quantification of dicarbonyl metabolites in complex biological matrices.

Synthesis of High-Performance Polybenzimidazoles (PBIs)

4-Chlorobenzene-1,2-diamine is the precursor of choice for synthesizing specialty halogenated polybenzimidazoles. The incorporation of the chlorine atom modifies the polymer's free volume, thermal stability, and solubility profile, making it highly suitable for advanced gas separation membranes and nanofiltration applications where standard PBI lacks the necessary structural tuning.

Manufacturing of Lipophilic Antimicrobial and Anthelmintic Agents

In pharmaceutical manufacturing, this compound is critical for synthesizing benzimidazole-based drugs, including analogs of clofazimine and novel antimycobacterial agents. The 4-chloro group is essential for imparting the lipophilicity required for the drug to penetrate thick mycobacterial cell walls or target specific hydrophobic binding pockets [1].

Analytical Derivatization of Dicarbonyl Compounds

For clinical and environmental testing labs, 4-chlorobenzene-1,2-diamine is utilized as a robust derivatizing agent for the HPLC or fluorometric detection of alpha-keto acids and glyoxal. Its use guarantees that the resulting quinoxaline derivatives are sufficiently hydrophobic to separate from polar matrix interferences during reversed-phase chromatography [2].

Physical Description

4-chloro-o-phenylenediamine appears as brown crystalline solid or powder. (NTP, 1992)

Color/Form

Crystals

XLogP3

1.3

Boiling Point

229.3 °C

LogP

1.28 (LogP)
log Kow = 1.28

Melting Point

153 to 158 °F (NTP, 1992)
76.0 °C
76 °C

UNII

8E72QRZ33H

Related CAS

68459-98-3 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (82.98%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

95-83-0

Wikipedia

4-chloro-O-phenylenediamine

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

1,2-Benzenediamine, 4-chloro-: ACTIVE
It is available in the US containing maxima of 2% ash and 2% moisture.
Produced commercially in US since 1941-1943. One US producer in 1977.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023

Explore Compound Types